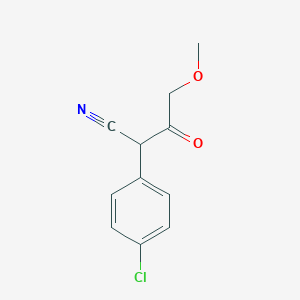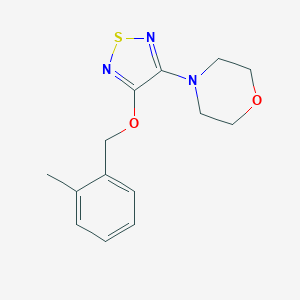![molecular formula C20H27N3O2 B246627 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, several studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Several studies have reported that this compound has significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation. It has also been reported to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which could potentially lead to the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its toxicity. Several studies have reported that this compound has cytotoxic effects on normal cells, which could limit its potential applications in certain fields.
Future Directions
There are several future directions for the research of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the most promising directions is the development of new cancer therapies. Several studies have reported that this compound has potent anti-cancer activity, which could potentially lead to the development of new cancer drugs. Another direction is the study of the toxicity of this compound on normal cells. Understanding the cytotoxic effects of this compound on normal cells could help in the development of safer and more effective therapies. Additionally, the development of new synthesis methods for this compound could potentially lead to the production of larger quantities for further research.
Synthesis Methods
The synthesis of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been reported in several research studies. One of the most common methods involves the reaction of 4-tert-butylphenyl hydrazine, 3-methoxypropyl methyl ketone, and 2,4-pentanedione in the presence of acetic acid and sodium acetate.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Several studies have reported that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H27N3O2/c1-13-16-17(22-21-13)19(24)23(11-6-12-25-5)18(16)14-7-9-15(10-8-14)20(2,3)4/h7-10,18H,6,11-12H2,1-5H3,(H,21,22) |
InChI Key |
HPNKWOVNFHJFOM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)